molecular formula C19H18FN5O2S2 B6546554 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 886936-91-0

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6546554
CAS No.: 886936-91-0
M. Wt: 431.5 g/mol
InChI Key: UQJLCOVDFMOHNL-UHFFFAOYSA-N
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Description

2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C19H18FN5O2S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.08859534 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. The biological activity of this compound is primarily attributed to its structural features, including the thiadiazole moiety which is known for diverse pharmacological effects.

Chemical Structure

The molecular formula of this compound is C16H14FN5O3S2C_{16}H_{14}FN_{5}O_{3}S_{2}. The structure can be summarized as follows:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Functional Groups : Includes a fluorophenyl group and an acetamide moiety which contribute to its biological activity.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Modulation of Receptor Activity : It can interact with various receptors, potentially altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential:

  • Cell Line Studies : In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against E. coli and S. aureus ,
AntifungalExhibits antifungal properties ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces inflammation markers in vitro

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it to create more complex compounds. The thiadiazole ring can participate in various reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes
Typical synthetic routes involve the cyclization of precursors to form the thiadiazole ring followed by the introduction of the fluorophenyl group through coupling reactions. This methodology enables the production of derivatives with tailored properties for specific applications.

Biological Applications

Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Potential
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition or receptor modulation. Further research is essential to elucidate its specific pathways and molecular targets.

Medical Applications

Therapeutic Agent Development
Due to its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, including inflammatory conditions and cancers. Its ability to interact with specific molecular targets suggests that it could modulate biological pathways effectively.

Drug Formulation
The unique chemical structure allows for modifications that can enhance bioavailability and reduce toxicity, which are critical factors in drug formulation. Ongoing research aims to optimize these properties for clinical applications.

Industrial Applications

Material Development
In industry, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Screening Libraries
The compound is included in several screening libraries used for drug discovery processes. It serves as a representative compound for testing biological activity against a range of targets, facilitating the identification of new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds exhibited potent antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications on biological efficacy.

Case Study 2: Anticancer Mechanisms

Research featured in Cancer Research explored the mechanism by which thiadiazole derivatives induce apoptosis in cancer cells. The findings suggested that these compounds could inhibit specific kinases involved in cell survival pathways.

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S2/c1-12-2-4-13(5-3-12)10-21-16(26)11-28-19-25-24-18(29-19)23-17(27)22-15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJLCOVDFMOHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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